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Compound of Interest |

Compound Name: Nintedanib impurity E
CAS No.: 262366-32-5
Cat. No.: B1436778
. J

Executive Summary

Nintedanib Impurity E (CAS: 1610881-60-1) is a structural analog of the tyrosine kinase
inhibitor Nintedanib. Chemically defined as (E)-Des-methoxycarbonyl Nintedanib, it lacks the
methyl ester moiety at the C6 position of the oxindole ring and possesses the (E)-geometric
configuration, unlike the active pharmaceutical ingredient (API) which is the (Z)-isomer with the
ester intact.

This impurity typically arises as a process-related impurity due to the use of an unsubstituted
oxindole starting material or via decarboxylation under thermal stress. Its biological significance
lies in its retained capacity to bind angiokinase receptors (VEGFR, FGFR, PDGFR) due to the
preservation of the core pharmacophore, albeit with altered physicochemical properties
(solubility, lipophilicity) that may impact off-target toxicity and metabolic clearance.

Chemical Identity & Structural Analysis[1]

To understand the biological potential, we must first rigorously define the structural divergence

from the parent molecule.
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Feature

Nintedanib (API)

Impurity E

Impact on Activity

CAS Number

656247-17-5

1610881-60-1

Distinct chemical

entity

Chemical Name

Methyl (32)-3-
{methylidene}-2-oxo-
2,3-dihydro-1H-indole-

6-carboxylate

(E)-N-methyl-2-(4-
methylpiperazin-1-yl)-
N-(4-(((2-oxoindolin-3-
ylidene)
(phenyl)methyl)amino)

phenyl)acetamide

Loss of Ester &

Isomer Shift

Molecular Formula

C31H33N504

C29H31N502

Lower MW (-58 Da)

Key Moiety

6-Methoxycarbonyl-2-
oxindole

Unsubstituted 2-

oxindole

Increased Lipophilicity
(LogP1)

Geometry

(2)-Isomer

(E)-Isomer

Altered binding pocket
fit

Origin & Formation Pathway

Impurity E is primarily formed via two pathways:

o Type | (Starting Material Impurity): Presence of indolin-2-one (lacking the 6-COOMe group)

in the 6-methoxycarbonylindolin-2-one starting material.

» Type Il (Degradation): Thermal decarboxylation of the indole ring followed by Z-to-E photo-

isomerization.

N Nintedanib (Z-Isomer)

+ Aniline Component
_________________ (via Contaminant Pathway).

Starting Material:
6-Methoxycarbonylindolin-2-one

Contaminant:
Indolin-2-one

Click to download full resolution via product page

1. Decarboxylation (-CO2)
2. Photo-isomerization (hv)

Impurity E
(Des-methoxycarbonyl, E-Isomer)
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Caption: Figure 1. Formation pathways of Impurity E via starting material contamination
(primary) or degradation (secondary).

Potential Biological Activity Assessment
Mechanism of Action (SAR Analysis)

Nintedanib functions as a competitive inhibitor of the ATP-binding pocket of receptor tyrosine
kinases. The core binding motif involves hydrogen bonding between the oxindole NH/CO and
the kinase hinge region (Glu885/Cys919 in VEGFR?2).

e Hinge Binding (Retained): Impurity E retains the oxindole core and the aniline linker.
Therefore, it will likely retain ATP-competitive inhibitory activity against VEGFR, FGFR, and
PDGFR.

o Solvent Exposure (Altered): In Nintedanib, the C6-ester group projects towards the solvent
front. Its removal (Impurity E) eliminates a polar interaction point but reduces steric bulk. This
often results in maintained potency but reduced selectivity.

e Geometric Clash (Critical): The (E)-configuration of Impurity E forces the phenyl ring into a
different orientation compared to the bioactive (Z)-conformation. This steric clash with the
kinase activation loop typically reduces binding affinity significantly (10-100 fold reduction
expected compared to API).

Toxicological Implications

o Genotoxicity: The aniline moiety (N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-
aminophenyl)acetamide) is preserved. If Nintedanib itself is not mutagenic, Impurity E is
unlikely to be mutagenic (Class 4 or 5 under ICH M7). However, the altered metabolism
could generate reactive quinone-imine intermediates.

» Off-Target Effects: The absence of the ester group increases lipophilicity, potentially
increasing blood-brain barrier (BBB) penetration or altering hERG channel binding affinity
(cardiotoxicity risk).

Experimental Protocols
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To validate the biological activity and control this impurity, the following protocols are
recommended.

Protocol A: Isolation & Structural Confirmation

Before testing, Impurity E must be synthesized or isolated to >95% purity.

Synthesis: React N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-aminophenyl)acetamide with
(E)-3-(methoxy(phenyl)methylene)indolin-2-one (prepared from unsubstituted oxindole).

Reflux: Ethanol, 3 hours, catalytic piperidine.

Purification: Flash chromatography (DCM:MeOH 95:5).

Validation: 1H-NMR (Look for absence of -OCH3 singlet at ~3.7 ppm) and HRMS (m/z
482.24 [M+H]+).

Protocol B: In Vitro Kinase Inhibition Assay

Objective: Determine IC50 of Impurity E against VEGFR2 compared to Nintedanib.
Reagents:

Recombinant human VEGFR2 kinase domain.

Poly(Glu,Tyr) 4:1 substrate.

ATP (Km concentration).

Impurity E Reference Standard (CAS 1610881-60-1).[1][2][3][4]
Workflow:

e Preparation: Dissolve Impurity E in 100% DMSO to 10 mM. Serial dilute (1:3) to generate 10-
point dose-response curve (range 10 uM to 0.5 nM).

e Incubation: Mix Kinase (5 ng), Substrate (0.2 mg/mL), and Compound in reaction buffer (50
mM HEPES pH 7.5, 10 mM MgCI2). Incubate 10 min at RT.
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« Initiation: Add ATP (10 uM final). Incubate 60 min at RT.

e Detection: Use ADP-Glo™ or 33P-ATP radiometric filter binding.

e Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope) equation.
Acceptance Criteria:

e Nintedanib IC50 control: 10-30 nM (Validates assay).

e Impurity E IC50: Report value. (Expected >100 nM due to E-isomer clash).

Protocol C: HPLC Detection Method

Standardized method for quantifying Impurity E in Drug Substance.

Parameter Condition

C18 (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5
Column

Hm)
Mobile Phase A 0.1% Orthophosphoric acid in Water
Mobile Phase B Acetonitrile
_ 0-2 min (5% B); 2-25 min (5% - 60% B); 25-30
Gradient )
min (60% — 90% B)
Flow Rate 1.0 mL/min
Detection UV at 245 nm (Isosbestic point)
Nintedanib = 1.0; Impurity E = 0.85-0.90 (Less
polar than acid, more polar than ester?)
Correction: Des-ester is less polar than acid
RRT (Approx)

metabolite but E-isomer elutes differently.
Expect RRT ~0.9 or 1.1 depending on specific

column selectivity.

Visualization of Biological Assay Workflow
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Sample Preparation

Dissolve Impurity E
(DMSO, 10mM)

Serial Dilution
(10-point, 1:3)

Kinase Reaction

Add Reagents:
VEGFR2 + Poly(Glu,Tyr)

Initiate with ATP
(60 min @ RT)

Read Luminescence
(ADP-Glo)

Calculate IC50

(Non-linear Regression)

Click to download full resolution via product page

Caption: Figure 2. Step-by-step workflow for the in vitro kinase inhibition profiling of Impurity E.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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